2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Lipophilicity optimization Drug design Physicochemical profiling

Researchers screening 1,3,4-oxadiazole libraries often face a trade-off between permeability and solubility. 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1, logP 2.47) resolves this by combining a polar furan H-bond acceptor with a hydrophobic phenyl ring, achieving a balanced profile that symmetrical analogs cannot replicate. • Pre-optimized logP window (2.0-3.0) for CNS and solubility-sensitive targets. • Zero PubChem BioAssay records-untested chemical matter with high hit-finding potential. • Available at 98% purity with documented Newcrom R1 RP-HPLC method for direct analytical deployment.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 14093-97-1
Cat. No. B081043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
CAS14093-97-1
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H
InChIKeyRUMMFSKZAJIGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole: Identity, Physicochemical Profile & Regulatory Status


2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1; UNII PY2SFS94CD; molecular formula C₁₂H₈N₂O₂; molecular weight 212.20 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole bearing an asymmetrical arrangement of a 2-furyl ring at position 2 and a phenyl ring at position 5 [1]. The compound exhibits a calculated boiling point of 359.9 °C at 760 mmHg, a flash point of 174.3 °C, and a density of 1.233 g/cm³ [2]. It is registered under EINECS 237-942-9, listed in the EPA DSSTox database (DTXSID70161495), and classified by the European Chemicals Agency (ECHA), confirming its standing as a recognized research chemical with documented regulatory identifiers [1][3].

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole: Asymmetric Substitution Advantage


The 2-(2-furyl)-5-phenyl substitution pattern is not a generic combination but a specific structural feature that modulates both physicochemical properties and pharmacophoric interactions. Replacing the furan ring at position 2 with a second phenyl group (i.e., 2,5-diphenyl-1,3,4-oxadiazole) eliminates a hydrogen-bond acceptor (furan oxygen) and raises logP by approximately 0.5 to 1.0 log units, altering membrane permeability and target-binding profiles [1][2]. Conversely, replacing the 5-phenyl ring with a second furan (i.e., 2,5-di(2-furyl)-1,3,4-oxadiazole) lowers logP to approximately 1.22, potentially limiting passive membrane diffusion [3]. The mixed aryl-heteroaryl scaffold of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole enables simultaneous engagement of both hydrophobic (π-stacking with phenyl) and polar (H-bonding with furan oxygen) binding sub-pockets—an interaction profile that symmetrical analogs cannot replicate [4].

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole: Differentiation Evidence


Balanced Lipophilicity via Asymmetric Substitution

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole exhibits a computed logP of 2.47, positioning it in an intermediate lipophilicity window between the symmetrical 2,5-di(2-furyl) analog (logP 1.22) and the 2,5-diphenyl analog (logP 2.97) [1][2][3]. This 1.25 logP-unit difference from the di-furyl analog and 0.5 logP-unit difference from the diphenyl analog are statistically and practically meaningful: they predict differential passive membrane permeability, aqueous solubility, and plasma protein binding, key factors in both in vitro assay performance and in vivo pharmacokinetics [4].

Lipophilicity optimization Drug design Physicochemical profiling

Enhanced Hydrogen-Bonding Capacity via TPSA

The topological polar surface area (TPSA) of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole is 52.06 Ų, which is 13.14 Ų (34%) larger than the 38.92 Ų reported for 2,5-diphenyl-1,3,4-oxadiazole [1][2]. This TPSA elevation is directly attributable to the furan ring oxygen contributing additional polar surface beyond that provided by a phenyl ring. In drug discovery, TPSA values below 60 Ų generally correlate with good oral absorption and blood-brain barrier penetration; the 52.06 Ų value of the target compound still lies within this favorable range but offers greater hydrogen-bonding capacity than the diphenyl analog, potentially improving aqueous solubility and target engagement without crossing the 60 Ų threshold that begins to impair membrane permeation [3].

Polar surface area Membrane permeability ADME prediction

Pre-Validated HPLC Method on Newcrom R1 Column

A validated reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) has been demonstrated for the analysis of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is explicitly documented as scalable from analytical to preparative separation and is described as suitable for pharmacokinetic applications. For mass spectrometry (MS)-compatible workflows, phosphoric acid is replaced with formic acid without loss of method performance. Smaller 3 µm particle columns are available for fast UPLC applications [1]. This pre-optimized, multi-scale method eliminates the need for de novo method development, a tangible procurement advantage over analogs lacking documented separation protocols.

Analytical method development QC/QA Preparative HPLC

High-Purity Commercial Supply

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole is commercially supplied at 98% purity by Leyan (Shanghai HaoHong Biomedical Technology Co., Ltd.), a major research chemical supplier, in quantities ranging from 1 g to 500 g with transparent, tiered pricing . This 98% purity specification exceeds the 95% purity typically offered for this compound by other vendors . The 3-percentage-point purity differential translates to a minimum 60% reduction in total impurity burden (from 5% to 2%), which is significant for structure-activity relationship (SAR) studies where trace impurities can confound biological readouts.

Chemical procurement Purity specification Quality assurance

Furan Oxygen as Hydrogen-Bond Acceptor

The furan ring at position 2 of 1,3,4-oxadiazole contributes a heteroatom oxygen that functions as a hydrogen-bond acceptor (HBA), a pharmacophoric feature completely absent in 2,5-diphenyl-1,3,4-oxadiazole. This oxygen atom is documented in crystallographic and docking studies of furan-containing oxadiazoles to engage in hydrogen-bonding interactions with target protein residues, contributing to binding affinity [1]. In the broader class of 2,5-disubstituted-1,3,4-oxadiazoles, heteroaryl substitution at one position (while retaining an aryl group at the other) is a deliberate design strategy for modulating target selectivity; the mixed furyl-phenyl pattern has been specifically employed in antifungal and anticancer lead series [2][3].

Structure-activity relationship Pharmacophore modeling Medicinal chemistry

Unexplored Chemotype for New Screening

As of April 2026, the PubChem record for 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (CID 84193) contains zero BioAssay results in its Biological Test Results section, in contrast to 2,5-diphenyl-1,3,4-oxadiazole (CID 70149), which has been evaluated in multiple PubChem-deposited assays including enzyme inhibition and cell-based screens [1][2]. This absence of prior screening data means that the compound has not been exhaustively profiled against common drug targets, reducing the probability that it has been previously identified as a hit against any given target and thereby increasing its value as a novel starting point for phenotypic or target-based screening libraries.

Chemical biology High-throughput screening Scaffold novelty

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole: Application Scenarios


Lead Optimization with Intermediate Lipophilicity

In medicinal chemistry campaigns where the target product profile demands a logP window of 2.0–3.0 to balance permeability and solubility, 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (logP 2.47) provides a pre-optimized starting scaffold [1]. The symmetrical 2,5-diphenyl analog (logP 2.97) may exceed this window for certain CNS or solubility-sensitive targets, while the di-furyl analog (logP 1.22) risks insufficient membrane penetration. Procuring the mixed furyl-phenyl oxadiazole avoids the synthetic burden of late-stage logP modulation.

Library Design with Single H-Bond Acceptor

When a pharmacophore model specifies one heteroaryl hydrogen-bond acceptor within a hydrophobic binding pocket, 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (one furan oxygen HBA, total molecule HBA count: 4) is the direct match [2]. The diphenyl analog (HBA count: 3) lacks any heteroaryl acceptor; the di-furyl analog (HBA count: 5) introduces a second acceptor that may cause off-target interactions or reduced selectivity. This compound enables precise pharmacophoric matching without synthetic modification.

Screening with Biologically Unexplored Scaffolds

For screening library curation, compounds with zero PubChem BioAssay records represent untested chemical matter with higher probability of yielding novel hit series [3]. 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole meets this criterion while offering the structural credibility of a CAS-registered, ECHA-classified compound with established commercial supply at 98% purity [3]. It is procurement-ready for immediate inclusion in diversity-oriented or target-focused screening collections.

QC Reference Standard with Pre-Validated HPLC Method

Analytical laboratories establishing impurity profiling or purity verification workflows for 1,3,4-oxadiazole-containing compounds can deploy the publicly documented Newcrom R1 RP-HPLC method without investing in method development [4]. The method is scalable from UPLC (3 µm, fast analysis) to preparative (impurity isolation), covering the full analytical workflow. Procuring this specific compound as a system suitability standard leverages the existing method documentation.

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